

Application Notes and Protocols for Andamertinib in Patient-Derived Organoids

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Compound of Interest

Compound Name: Andamertinib

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Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] As such, they represent a powerful preclinical model for testing the efficacy of targeted therapies.

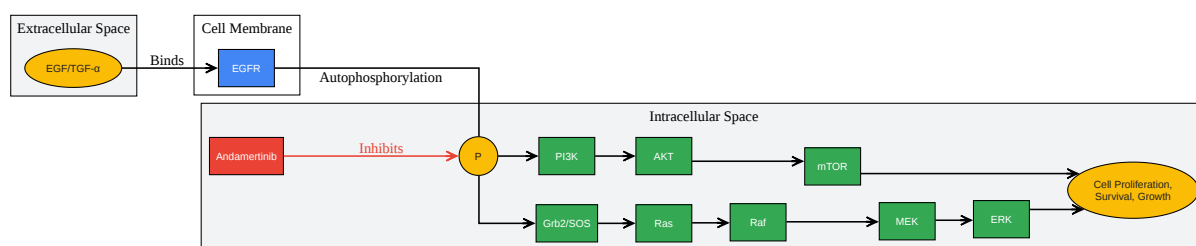
Andamertinib is a potent and irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions, which are often resistant to other EGFR TKIs.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived organoids from non-small cell lung cancer (NSCLC) to evaluate the therapeutic potential of **Andamertinib**.

Mechanism of Action: **Andamertinib** and the EGFR Signaling Pathway

Andamertinib is an orally bioavailable small molecule that functions as a selective and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] In many cancers, including non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[4][8] **Andamertinib** binds to the ATP-binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of key signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

[8] By disrupting these oncogenic signals, **Andamertinib** can induce apoptosis and inhibit the growth of tumor cells harboring specific EGFR mutations.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by **Andamertinib**.



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EGFR Signaling Pathway and **Andamertinib** Inhibition.

Experimental Protocols

Protocol 1: Generation of Patient-Derived Organoids from NSCLC Tumor Tissue

This protocol outlines the steps for establishing patient-derived organoids from fresh NSCLC tumor biopsies or resections.

Materials:

- Fresh tumor tissue in transport medium
- Advanced DMEM/F12 medium

- Penicillin-Streptomycin
- Collagenase Type II
- DNase I
- Fetal Bovine Serum (FBS)
- Basement Membrane Extract (BME), such as Matrigel®
- Organoid growth medium (specific formulations may vary, but typically contain growth factors such as EGF, Noggin, R-spondin1, FGF10, and inhibitors like A83-01 and Y-27632)
- 6-well and 24-well cell culture plates
- Cell strainers (70 μ m)
- Centrifuge
- Incubator (37°C, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Wash the tumor tissue with cold Advanced DMEM/F12 medium supplemented with Penicillin-Streptomycin.
 - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
- Enzymatic Digestion:
 - Transfer the minced tissue to a conical tube containing a digestion solution of Collagenase Type II and DNase I in Advanced DMEM/F12.
 - Incubate at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.

- Cell Isolation:
 - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
 - Centrifuge the filtered suspension to pellet the cells.
 - Wash the cell pellet with cold Advanced DMEM/F12.
- Organoid Seeding:
 - Resuspend the cell pellet in a small volume of organoid growth medium.
 - Mix the cell suspension with BME at a 1:1 ratio on ice.
 - Plate droplets of the cell-BME mixture into pre-warmed 24-well plates.
 - Allow the droplets to solidify at 37°C for 15-30 minutes.
 - Gently add pre-warmed organoid growth medium to each well.
- Organoid Culture and Maintenance:
 - Culture the organoids in a 37°C, 5% CO₂ incubator.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh BME.

Protocol 2: Drug Sensitivity and Viability Assay with Andamertinib

This protocol describes how to assess the efficacy of **Andamertinib** on established NSCLC patient-derived organoids.

Materials:

- Established NSCLC organoid cultures

- **Andamertinib** (stock solution in DMSO)
- Organoid growth medium
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
- Luminometer or plate reader

Procedure:

- Organoid Plating for Drug Screening:
 - Harvest mature organoids and dissociate them into small fragments or single cells.
 - Count the viable cells.
 - Resuspend the organoid fragments/cells in BME and plate into a 96-well plate.
 - Allow the BME to solidify and add organoid growth medium.
 - Culture for 2-3 days to allow organoids to reform.
- **Andamertinib** Treatment:
 - Prepare serial dilutions of **Andamertinib** in organoid growth medium. A typical concentration range to test would be from 0.001 μM to 10 μM .
 - Include a vehicle control (DMSO) and a positive control (e.g., a known effective cytotoxic agent).
 - Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of **Andamertinib**.
 - Incubate the plate at 37°C, 5% CO₂ for 72 hours.
- Cell Viability Assessment:

- After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
- This typically involves adding the reagent to each well, incubating for a specified time, and then measuring luminescence or fluorescence.
- Data Analysis:
 - Normalize the viability data to the vehicle control.
 - Plot the dose-response curve and calculate the IC₅₀ value (the concentration of **Andamertinib** that inhibits 50% of organoid viability).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Dose-Response of NSCLC Organoids to Andamertinib

Andamertinib Concentration (μM)	Percent Viability (Mean ± SD)
0 (Vehicle)	100 ± 5.2
0.001	95.3 ± 4.8
0.01	82.1 ± 6.1
0.1	55.7 ± 7.3
1	25.4 ± 3.9
10	8.9 ± 2.1
Calculated IC ₅₀ (μM)	0.12

Table 2: Clinical Efficacy of Andamertinib in NSCLC Patients with EGFR Exon 20 Insertions (from KANNON

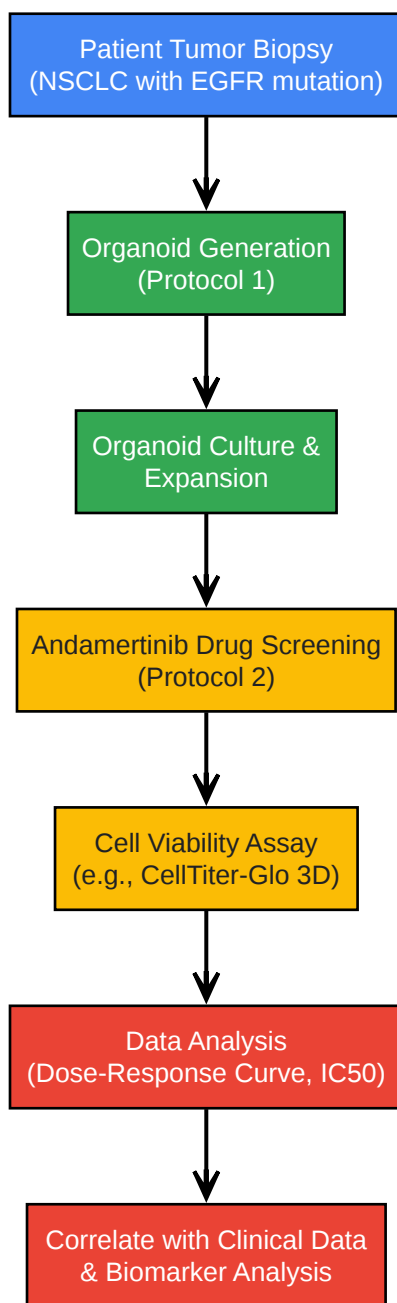
Study)

Efficacy Endpoint	Value	95% Confidence Interval
Confirmed Objective Response Rate (ORR)	42.7%	32.4% - 53.0%
Disease Control Rate (DCR)	86.5%	-
Median Duration of Response (DoR)	8.7 months	5.65 - 11.96 months
Median Progression-Free Survival (PFS)	6.2 months	4.63 - 7.85 months
12-month Overall Survival (OS) Rate	70.5%	59.51% - 79.02%

Data from the Phase 2 KANNON study.[\[5\]](#)[\[6\]](#)

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for using **Andamertinib** in patient-derived organoids.



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Workflow for **Andamertinib** testing in PDOs.

Conclusion

The use of patient-derived organoids provides a clinically relevant platform for evaluating the efficacy of targeted therapies like **Andamertinib**.^[3] The protocols and data presentation formats outlined in these application notes offer a framework for researchers to conduct robust

preclinical studies. By correlating the in vitro response of organoids to **Andamertinib** with patient clinical data and tumor genetic profiles, a deeper understanding of the drug's mechanism and potential patient-specific efficacy can be achieved, ultimately contributing to the advancement of personalized medicine in NSCLC.[1]

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